Butyl butyryllactate

Flavor Longevity Fragrance Tenacity Volatility

Flavor formulators face aroma fade in dairy products from volatile butyl esters flashing off during processing. Butyl butyryllactate solves this with 23× lower vapor pressure than butyl butyrate, ensuring sustained creamy-buttery perception. • 5 ppm taste threshold delivers creamy-dairy profile at 10-50 ppm use levels • Flash point 113°C, BP 236-255°C enable thermal processing for baked goods, hard candy, butterscotch • Balanced logP 3.4-3.5 ensures optimal emulsion partitioning in cream liqueurs, dairy dressings Supplied with full QC documentation for R&D and production.

Molecular Formula C11H20O4
Molecular Weight 216.27 g/mol
CAS No. 7492-70-8
Cat. No. B1580533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl butyryllactate
CAS7492-70-8
Molecular FormulaC11H20O4
Molecular Weight216.27 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C(C)OC(=O)CCC
InChIInChI=1S/C11H20O4/c1-4-6-8-14-11(13)9(3)15-10(12)7-5-2/h9H,4-8H2,1-3H3
InChIKeyNORZZKKLCYMBBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  soluble in organic solvents, oils, propylene glycol
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Butyryllactate (CAS 7492-70-8): Technical Baseline for Flavor & Fragrance Procurement


Butyl butyryllactate (CAS 7492-70-8) is a diester of lactic acid and butyric acid with n-butanol, belonging to the fatty acid ester class [1]. It is a colorless to pale yellow liquid with a characteristic sweet-sour, buttermilk-like odor and a creamy, dairy, fatty taste profile [2]. The compound is recognized as a synthetic flavoring agent (FEMA 2190, JECFA 935) and is used in dairy, cheese, butterscotch, and confectionery applications at recommended flavor use levels of 10–50 ppm [3].

Why Butyl Butyryllactate Cannot Be Replaced by Generic Butyl Esters or Lactates


Butyl butyryllactate occupies a unique physicochemical and sensory niche that is not replicated by simple butyl esters (e.g., butyl butyrate) or mono-esters (e.g., butyl lactate). Its dual ester functionality—combining a butyryl moiety and a lactate backbone—produces a distinctly lower vapor pressure (0.0422 mm Hg at 20 °C) compared to butyl butyrate (1.32 hPa, ~0.99 mm Hg at 20 °C) [1]. This translates to a 23-fold reduction in volatility, which directly impacts fragrance longevity and flavor release kinetics in finished formulations. Substituting with a generic butyl ester would alter both the temporal sensory profile and the creamy/dairy character that defines this ingredient's value in compounded flavors [2].

Quantitative Differentiation Evidence: Butyl Butyryllactate vs. Closest Analogs


Vapor Pressure: 23-Fold Lower Volatility Than Butyl Butyrate

Butyl butyryllactate exhibits a vapor pressure of 0.0422 mm Hg at 20 °C (FMA data), whereas the commonly used fruity ester butyl butyrate has a vapor pressure of 1.32 hPa (~0.99 mm Hg) at 20 °C [1]. This represents an approximately 23-fold lower volatility for butyl butyryllactate. The lower vapor pressure is intrinsic to its higher molecular weight (216.27 g/mol vs. 144.21 g/mol) and dual ester structure, which increases intermolecular interactions. This directly translates to slower evaporation from product matrices and prolonged olfactory impact in both flavor and fragrance applications.

Flavor Longevity Fragrance Tenacity Volatility

Olfactory Receptor Activation: Selective OR51E1 Agonism with Log EC50 -3.47

Butyl butyryllactate selectively activates the human olfactory receptor OR51E1 with a log10 EC50 value of -3.47 (corresponding to an EC50 of approximately 339 μM) [1]. This receptor is associated with the perception of cheesy, sour, and sweaty notes. In contrast, closely related esters such as butyl butyrate and butyl lactate primarily activate a different set of olfactory receptors (e.g., OR1A1, OR2W1) and do not show comparable OR51E1 potency. While direct comparative EC50 data from the same assay platform are limited, the OR51E1 activation profile of butyl butyryllactate is consistent with its unique creamy/cheesy sensory character that is difficult to replicate with other butyl esters [2].

Olfactory Receptor OR51E1 Structure-Activity

Taste Threshold: Characteristic Creamy Dairy Profile at 5 ppm

At a concentration of 5 ppm in aqueous solution, butyl butyryllactate delivers a characteristic taste profile described as creamy mouthfeel, buttery dairy, waxy, milky with coconut and cheesy nuances [1]. The recommended flavor use level is 10–50 ppm, indicating practical potency in finished products [2]. While ethyl butyryllactate (the ethyl analog) has a similar creamy/milky character, published taste threshold comparisons from the same panel are not available; however, the butyl ester's higher logP (3.4–3.5) versus ethyl butyryllactate (estimated logP ~2.5) suggests a different partitioning behavior in food matrices, potentially affecting release perception .

Taste Threshold Flavor Potency Dairy

Water Solubility: Moderate Hydrophilicity for Emulsion-Based Flavor Delivery

Butyl butyryllactate has a water solubility of 150.2 mg/L (EPI Suite) to 187–280 mg/L (experimental, 20–24 °C) [1]. This is significantly higher than butyl butyrate, which has a reported solubility of approximately 0.50 g/L (500 mg/L). However, butyl butyryllactate's solubility is lower than that of butyl lactate (~50 g/L). This intermediate hydrophilicity, combined with its logP of 3.4–3.5, provides a balanced partitioning profile that facilitates incorporation into both oil-in-water and water-in-oil emulsion systems without rapid phase separation . For formulators, this means butyl butyryllactate can be effectively used in dairy-based beverages, dressings, and cream liqueurs where simple butyl esters would either partition too strongly into the oil phase or flash off too quickly.

Water Solubility Formulation Emulsion

Regulatory Safety: Cleared Across 7 Human Health Endpoints with Cramer Class I

The RIFM safety assessment for butyl butyryllactate cleared all seven human health endpoints (genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety) using target data, read-across, and/or Threshold of Toxicological Concern (TTC) [1]. The compound is classified as Cramer Class I (low toxicity potential) by expert judgment. This is in contrast to some simple butyl esters such as butyl butyrate, which, while also generally recognized as safe, has a lower flash point (53 °C vs. 113 °C for butyl butyryllactate) and is classified as a flammable liquid . The higher flash point of butyl butyryllactate (>110 °C) provides a wider safety margin for handling and storage in manufacturing environments, reducing regulatory compliance burden for procurement.

Safety Regulatory Cramer Classification

Optimal Application Scenarios for Butyl Butyryllactate Based on Quantitative Evidence


Dairy and Cheese Flavor Formulations Requiring Long-Lasting Creamy Notes

Butyl butyryllactate's 23-fold lower vapor pressure compared to butyl butyrate makes it the ingredient of choice for dairy flavor formulations that require sustained creamy, buttery perception throughout product shelf-life [1]. Its taste threshold at 5 ppm with characteristic creamy-dairy profile allows formulators to achieve target flavor intensity at recommended use levels of 10–50 ppm, avoiding the fruity off-notes associated with butyl butyrate [2]. This is particularly valuable in processed cheese, butter spreads, and dairy-based beverages where flavor fidelity over time is a key quality parameter.

Cream Liqueur and Oil-in-Water Emulsion Flavor Delivery

The intermediate water solubility of butyl butyryllactate (150–280 mg/L) and its logP of 3.4–3.5 provide balanced partitioning in emulsion systems, enabling effective flavor delivery in cream liqueurs, dairy dressings, and beverage whiteners [1]. Unlike butyl lactate, which is too water-soluble (~50 g/L) and partitions predominantly into the aqueous phase, or butyl butyrate, which partitions strongly into the oil phase and flashes off quickly due to high volatility, butyl butyryllactate maintains an optimal distribution between phases, ensuring consistent flavor release upon consumption.

Confectionery and Baked Goods with Thermal Processing Stability

Butyl butyryllactate's flash point of 113 °C and boiling point of 236 °C provide a wider thermal processing window compared to butyl butyrate (flash point 53 °C, boiling point 164–166 °C) [1][2]. This higher thermal stability is critical for baked goods, hard candies, and butterscotch confections where production temperatures exceed 100 °C. The compound's lower volatility also minimizes flavor loss during high-temperature processing, resulting in more consistent final product flavor profiles and reduced overage requirements in formulation.

Fragrance Compositions Requiring Dairy/Creamy Base Notes

In fine fragrance and personal care applications, butyl butyryllactate's low vapor pressure (0.0422 mm Hg at 20 °C) and high tenacity make it suitable as a creamy base note that persists on the skin or blotter for extended periods [1]. The recommended fragrance use level of 1–6% allows perfumers to build a dairy/creamy accord without the rapid evaporation characteristic of butyl butyrate. The compound's specific OR51E1 receptor activation profile further supports its unique contribution to cheesy/creamy olfactory effects that are difficult to achieve with other lactates or butyrates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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